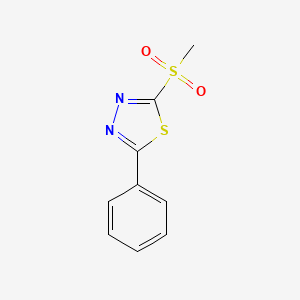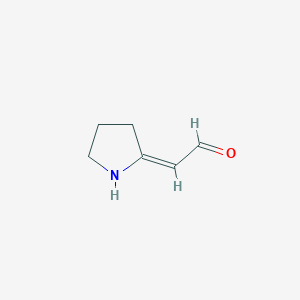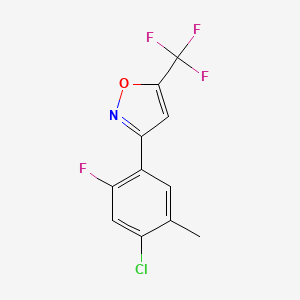![molecular formula C12H13Cl2NO2 B12913449 2-[(2,5-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one CAS No. 81778-66-7](/img/structure/B12913449.png)
2-[(2,5-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dichlorobenzyl)-4,4-dimethylisoxazolidin-3-one is a chemical compound that belongs to the class of isoxazolidinones This compound is characterized by the presence of a dichlorobenzyl group attached to an isoxazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorobenzyl)-4,4-dimethylisoxazolidin-3-one typically involves the reaction of 2,5-dichlorobenzyl chloride with 4,4-dimethylisoxazolidin-3-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2,5-Dichlorobenzyl)-4,4-dimethylisoxazolidin-3-one may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Dichlorobenzyl)-4,4-dimethylisoxazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
2-(2,5-Dichlorobenzyl)-4,4-dimethylisoxazolidin-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dichlorobenzyl)-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets. The dichlorobenzyl group can interact with proteins and enzymes, potentially inhibiting their activity. The isoxazolidinone ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules. The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.
2,5-Dichlorobenzyl chloride: Used as an intermediate in pharmaceutical synthesis.
Uniqueness
2-(2,5-Dichlorobenzyl)-4,4-dimethylisoxazolidin-3-one is unique due to the presence of both the dichlorobenzyl group and the isoxazolidinone ring, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
81778-66-7 |
|---|---|
Formule moléculaire |
C12H13Cl2NO2 |
Poids moléculaire |
274.14 g/mol |
Nom IUPAC |
2-[(2,5-dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C12H13Cl2NO2/c1-12(2)7-17-15(11(12)16)6-8-5-9(13)3-4-10(8)14/h3-5H,6-7H2,1-2H3 |
Clé InChI |
ZTMOLOVAQWCURR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CON(C1=O)CC2=C(C=CC(=C2)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile](/img/structure/B12913398.png)
![6,8-Dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one](/img/structure/B12913402.png)
![Acetamide, N-[[5-(2-bromo-1-oxopropyl)-2-furanyl]methyl]-](/img/structure/B12913407.png)


![2,2'-({2-[6-(Benzylsulfanyl)-9h-purin-9-yl]ethyl}imino)diethanol](/img/structure/B12913419.png)
![2-[Bis(2-methylphenyl)phosphoryl]-N,N-diethylacetamide](/img/structure/B12913427.png)

![4-Chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12913444.png)
![N-[2-(Benzenesulfonyl)ethyl]-N-[1-(furan-2-yl)ethyl]formamide](/img/structure/B12913446.png)
![2-Amino-5-(3-{[4-(6-chloro-5-oxohexyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one](/img/structure/B12913452.png)

